molecular formula C7H16Cl2F2N2 B2490590 [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride CAS No. 2094234-36-1

[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride

Cat. No.: B2490590
CAS No.: 2094234-36-1
M. Wt: 237.12
InChI Key: XGQJQOVEOZKSNW-UHFFFAOYSA-N
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Description

[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C7H14F2N2.2HCl and a molecular weight of 237.12 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a difluoroethyl group and a methanamine group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride typically involves the reaction of pyrrolidine derivatives with difluoroethylating agents. One common method includes the use of difluoroethylamine as a starting material, which undergoes a nucleophilic substitution reaction with a suitable pyrrolidine derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrrolidine compounds .

Scientific Research Applications

[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine
  • [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanol
  • [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methylamine

Uniqueness

Compared to similar compounds, [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride is unique due to its dihydrochloride salt form, which can enhance its solubility and stability. Additionally, the presence of the difluoroethyl group imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research applications .

Properties

IUPAC Name

[1-(2,2-difluoroethyl)pyrrolidin-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2.2ClH/c8-7(9)5-11-2-1-6(3-10)4-11;;/h6-7H,1-5,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQJQOVEOZKSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)CC(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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